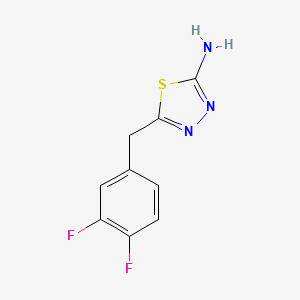

5-(3,4-Difluorobenzyl)-1,3,4-thiadiazol-2-amine

Descripción

Propiedades

Fórmula molecular |

C9H7F2N3S |

|---|---|

Peso molecular |

227.24 g/mol |

Nombre IUPAC |

5-[(3,4-difluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C9H7F2N3S/c10-6-2-1-5(3-7(6)11)4-8-13-14-9(12)15-8/h1-3H,4H2,(H2,12,14) |

Clave InChI |

LVQSGRHNQPTALX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1CC2=NN=C(S2)N)F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthesis via Benzylamine Derivatives

One of the primary routes involves the reaction of 3,4-difluorobenzylamine with thiocarbonyl reagents to form the thiadiazole ring. The general procedure includes:

Preparation of 3,4-Difluorobenzylamine : This can be synthesized via nucleophilic aromatic substitution or reduction of corresponding nitro derivatives, followed by amination.

Reaction with Thiocarbonyl Reagents : The benzylamine reacts with reagents such as thiocarbonyl diimidazole or carbon disulfide in the presence of a base (e.g., triethylamine) to induce cyclization, forming the thiadiazole core.

Cyclization Conditions : Typically carried out in organic solvents like dichloromethane or acetonitrile at room temperature or mild heating (25–50°C). The reaction proceeds via nucleophilic attack on the thiocarbonyl carbon, leading to ring closure.

Key Reaction Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Dichloromethane, acetonitrile | Inert, aprotic solvents preferred |

| Base | Triethylamine, pyridine | To neutralize acids and facilitate cyclization |

| Temperature | 0–50°C | Mild conditions to prevent side reactions |

| Reaction Time | 4–12 hours | Monitored by TLC or HPLC |

Multi-step Synthesis via Heterocyclic Intermediates

Specific Synthesis of 5-(3,4-Difluorobenzyl)-1,3,4-thiadiazol-2-amine

Based on patent methods, such as those described in WO2010118852A1, the process involves:

Preparation of 2-amino-5-(3,4-difluorobenzyl)-1,3,4-thiadiazole by reacting 3,4-difluorobenzyl halides with thiosemicarbazide derivatives under basic conditions.

Reaction Conditions : Typically, the benzyl halide reacts with thiosemicarbazide in the presence of concentrated sulfuric acid or other acids, followed by neutralization and recrystallization.

Notable Research Data and Reaction Schemes

Summary of Preparation Methods

| Method Type | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Direct cyclization | Simple, fewer steps | Requires pure benzylamine | 70–85% |

| Multi-step heterocycle synthesis | High specificity, versatile | Longer, more complex | 60–75% |

| Heterocyclic intermediate reaction | Well-documented, scalable | Multiple purification steps | 65–80% |

Análisis De Reacciones Químicas

Types of Reactions

5-(3,4-Difluorobenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiadiazole derivatives.

Substitution: Various substituted benzyl-thiadiazole compounds.

Aplicaciones Científicas De Investigación

5-(3,4-Difluorobenzyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

Industry: Utilized in the development of agrochemicals and materials science.

Mecanismo De Acción

The mechanism of action of 5-(3,4-Difluorobenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the 3,4-difluorobenzyl group enhances its binding affinity and specificity. The thiadiazole ring can interact with various biological pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction.

Comparación Con Compuestos Similares

Fluorinated Benzyl Derivatives

5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine (Sigma-Aldrich):

- Structural Difference : Single fluorine substitution at the para position of the benzyl group.

- Impact : Reduced electron-withdrawing effects compared to the 3,4-difluoro analog. The para-fluoro derivative may exhibit lower metabolic stability due to decreased steric hindrance .

- Applications : Often used as a precursor in kinase inhibitor studies.

- 5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine (C₉H₈FN₃S₂): Structural Difference: Benzyl group linked via a thioether (-S-) bridge instead of a direct carbon bond. This compound has a molecular weight of 241.302 g/mol and is associated with MAP kinase targets .

Non-Fluorinated Benzyl Derivatives

- 5-Benzyl-1,3,4-thiadiazol-2-amine: Structural Difference: No fluorine substituents on the benzyl ring. Impact: Lower lipophilicity and metabolic stability compared to fluorinated analogs. This compound (CAS 2002-03-1) is a baseline for studying the effects of halogenation on bioactivity .

- 5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine: Structural Difference: Chlorine substituent and sulfonyl (-SO₂-) linkage. Impact: The sulfonyl group introduces strong electron-withdrawing effects, enhancing solubility in polar solvents.

Anticonvulsant Activity

- 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine: Activity: ED₅₀ values of 20.11 mg/kg (MES test) and 35.33 mg/kg (PTZ test), demonstrating potent anticonvulsant effects. Comparison: The 3,4-difluoro analog may exhibit improved blood-brain barrier penetration due to increased lipophilicity, but this requires experimental validation .

Enzyme Inhibition

- Quinazoline-Thiadiazole Hybrids :

- GSK693 :

Physicochemical Properties

*Estimated using analog data.

Actividad Biológica

5-(3,4-Difluorobenzyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in various therapeutic areas.

The molecular formula of this compound is , with a molecular weight of 227.24 g/mol. The structure includes a thiadiazole ring which is known for its biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C9H7F2N3S |

| Molecular Weight | 227.24 g/mol |

| IUPAC Name | This compound |

| InChI Key | InChI=1S/C9H7F2N3S/c10-6-1-5(2-7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H |

Antimicrobial Properties

Research indicates that derivatives of the thiadiazole scaffold exhibit notable antimicrobial activity. The presence of halogen substituents, such as fluorine in the compound's structure, enhances antibacterial effects against Gram-positive bacteria and antifungal activity against various strains. For example, studies have shown that similar thiadiazole derivatives demonstrate significant inhibition against Staphylococcus aureus and Candida albicans .

Anticancer Activity

Recent investigations into the anticancer potential of thiadiazole derivatives have revealed promising results. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds indicate potent cytotoxicity; for instance, one derivative showed an IC50 of 0.28 µg/mL against MCF-7 cells . The mechanism often involves cell cycle arrest at the G2/M phase and down-regulation of key survival pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of studies evaluated the antimicrobial efficacy of various thiadiazole derivatives against bacterial strains. Compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts. For instance, a derivative with a fluorinated benzyl group showed a minimum inhibitory concentration (MIC) as low as 32 μg/mL against E. coli .

Case Study 2: Anticancer Potential

In another study focusing on anticancer properties, researchers synthesized several 1,3,4-thiadiazole derivatives and assessed their cytotoxic effects on cancer cell lines. Notably, compounds featuring piperazine or piperidine rings displayed improved activity against MCF-7 cells due to increased lipophilicity . The results underscored the importance of structural modifications in enhancing biological activity.

Q & A

Q. How can advanced SAR models guide the design of derivatives with enhanced selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.